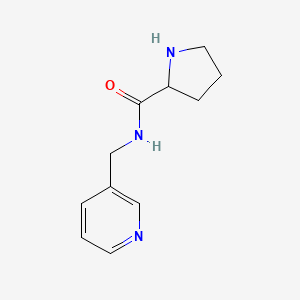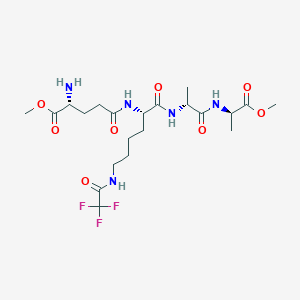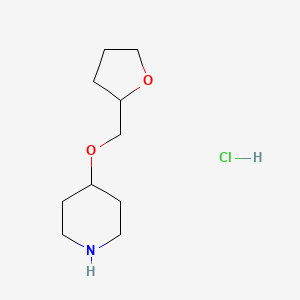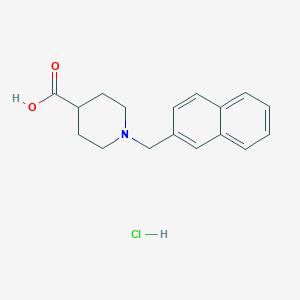
4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine
Descripción general
Descripción
4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine, also known as 4-CPCP, is a novel benzodioxole-based compound that has recently been studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, which makes it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of 4-(2H-1,3-Benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine
Histone Deacetylase (HDAC) Inhibition: This compound has been used as an intermediary in the construction of trithiocarbonates for HDAC inhibitors. HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. HDAC inhibitors have therapeutic applications in cancer treatment, as they can induce cell cycle arrest, differentiation, and death of cancer cells .
Synthesis of Quinoline Derivatives: The compound has been involved in the synthesis of quinoline derivatives. Quinolines are a class of heterocyclic aromatic organic compounds with wide-ranging applications in medicinal chemistry, including antimalarial, antibacterial, and anticancer activities .
Crystallography Studies: 4-(2H-1,3-Benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine has been featured in crystallography studies to understand its structure and properties better. Such studies are crucial for designing drugs with specific targeting abilities and minimal side effects .
Antimicrobial Activity: Compounds with the benzodioxol moiety have shown potential antimicrobial activity. While specific studies on this compound may not be available, its structural features suggest it could be explored for antimicrobial properties.
Anti-inflammatory Properties: Similarly, benzodioxol derivatives have been studied for their anti-inflammatory properties. The compound could be investigated for such potential benefits due to its structural similarity.
Neuroprotective Effects: Benzodioxol compounds have also been associated with neuroprotective effects, which could make this compound a candidate for research into neurodegenerative diseases.
Enzyme Inhibition: The pyrazole moiety present in the compound is known for its enzyme inhibitory activity, which could be harnessed in various therapeutic areas.
Agricultural Chemical Research: Pyrazole derivatives are often used in agricultural chemistry as herbicides or insecticides. This compound’s unique structure could lead to new developments in this field.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-cyclopropyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-13-11(12(15-16-13)7-1-2-7)8-3-4-9-10(5-8)18-6-17-9/h3-5,7H,1-2,6H2,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAIWDOJDAVHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2)N)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438132.png)



![[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1438138.png)






![4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride](/img/structure/B1438149.png)